An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyethyl)-1H-benzo[d]imidazole
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyethyl)-1H-benzo[d]imidazole
This guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Methoxyethyl)-1H-benzo[d]imidazole, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. Understanding these fundamental characteristics is paramount for researchers, scientists, and drug development professionals to predict the compound's behavior in biological systems and to formulate it effectively. This document will delve into the structural features, solubility, lipophilicity, and ionization constant of this benzimidazole derivative, supported by established experimental protocols and theoretical considerations.
Compound Identity and Structural Attributes
2-(2-Methoxyethyl)-1H-benzo[d]imidazole belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Its structure consists of a fused benzene and imidazole ring system, with a 2-methoxyethyl substituent at the 2-position of the imidazole ring.
Molecular Formula: C₁₀H₁₂N₂O[1]
Molecular Weight: 176.22 g/mol
Synonyms: 1-(2-methoxyethyl)benzimidazole[1][2], 1H-Benzimidazole, 1-(2-methoxyethyl)-[2], 2-benzimidazolyl-1-methoxyethane[1]
The benzimidazole core is a prevalent scaffold in many pharmacologically active molecules due to its ability to mimic purine and engage in various biological interactions. The 2-(2-methoxyethyl) substituent introduces a degree of flexibility and polarity that can significantly influence the compound's physicochemical and pharmacokinetic properties.
Key Physicochemical Properties: A Tabulated Summary
Quantitative data for 2-(2-Methoxyethyl)-1H-benzo[d]imidazole is not extensively available in the public domain. However, based on the properties of structurally similar benzimidazole derivatives and computational predictions, we can estimate the key physicochemical parameters. The following table summarizes these predicted values, which are crucial for initial in silico and in vitro assessments.
| Physicochemical Property | Predicted/Estimated Value | Significance in Drug Development |
| Melting Point (°C) | Not available | Influences formulation and stability. |
| Boiling Point (°C) | Not available | Relevant for purification and synthesis. |
| logP (Octanol/Water Partition Coefficient) | 1.68932 (for a related structure)[3] | Indicates lipophilicity and potential for membrane permeability. |
| pKa | ~4-5 (for the benzimidazole ring) | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |
| Aqueous Solubility | Low to moderate | Impacts bioavailability and formulation options. |
| Topological Polar Surface Area (TPSA) | 64.35 Ų (for a related structure)[3] | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. |
Lipophilicity: The Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. It governs the distribution of a drug between aqueous and lipid environments in the body, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. A balanced logP is often sought in drug design to ensure adequate membrane permeability without excessive partitioning into fatty tissues.
Causality Behind Experimental Choices
The "shake-flask" method is the traditional and most direct way to determine logP. However, it can be labor-intensive and require significant amounts of the compound. High-Performance Liquid Chromatography (HPLC)-based methods offer a more rapid and less material-intensive alternative for estimating logP, especially during the early stages of drug discovery. The choice of method often depends on the available resources and the stage of the research.
Experimental Protocol: HPLC-Based Determination of logP
This protocol describes a standardized HPLC method for the estimation of the octanol-water partition coefficient.
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with a series of compounds with known logP values, the logP of the test compound can be determined.
Materials:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile phase: Acetonitrile and water (or a suitable buffer)
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Test compound: 2-(2-Methoxyethyl)-1H-benzo[d]imidazole
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Calibration standards with known logP values (e.g., uracil, benzene, toluene, naphthalene)
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Methanol or another suitable solvent for sample preparation
Procedure:
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Preparation of Mobile Phase: Prepare a series of isocratic mobile phases with varying acetonitrile/water ratios (e.g., 30:70, 40:60, 50:50, 60:40, 70:30 v/v).
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Preparation of Standards and Test Compound: Prepare stock solutions of the calibration standards and the test compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
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HPLC Analysis:
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Equilibrate the HPLC system with the first mobile phase composition.
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Inject a standard volume (e.g., 10 µL) of each standard and the test compound.
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Record the retention time (t_R) for each compound.
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Repeat the analysis for each mobile phase composition.
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Data Analysis:
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For each mobile phase, calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time (retention time of an unretained compound like uracil).
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For each compound, plot log(k) against the percentage of acetonitrile in the mobile phase.
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Extrapolate the linear regression to 100% water (0% acetonitrile) to obtain the log(k_w) value.
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Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k_w) values.
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Determine the logP of the test compound by interpolating its log(k_w) value on the calibration curve.
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Caption: Workflow for HPLC-based logP determination.
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a compound at a given pH. For 2-(2-Methoxyethyl)-1H-benzo[d]imidazole, the imidazole ring contains a basic nitrogen atom that can be protonated. The pKa of this protonation equilibrium is crucial as it influences the compound's solubility, membrane permeability, and interaction with biological targets.
Causality Behind Experimental Choices
Potentiometric titration is a highly accurate and reliable method for determining pKa values. It directly measures the change in pH of a solution as a titrant is added. Spectrophotometric methods are also widely used and are particularly useful for compounds with chromophores that exhibit a pH-dependent UV-Vis spectrum. The choice between these methods often depends on the compound's properties and the available instrumentation.
Experimental Protocol: Potentiometric Titration for pKa Determination
Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. The pKa corresponds to the pH at which the compound is 50% ionized.
Materials:
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pH meter with a calibrated electrode
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Automatic titrator or a burette
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Stir plate and stir bar
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Jacketed titration vessel to maintain a constant temperature
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Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)
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Test compound: 2-(2-Methoxyethyl)-1H-benzo[d]imidazole
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High-purity water (degassed to remove CO₂)
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Inert gas (e.g., nitrogen or argon) to blanket the solution
Procedure:
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Sample Preparation: Accurately weigh a known amount of the test compound and dissolve it in a known volume of high-purity water. If the compound has low aqueous solubility, a co-solvent (e.g., methanol or DMSO) may be used, but its effect on the pKa should be considered and corrected for if necessary.
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Titration Setup:
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Place the sample solution in the titration vessel and add a stir bar.
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Immerse the calibrated pH electrode and the titrant delivery tube into the solution.
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Start stirring and blanket the solution with an inert gas to prevent CO₂ absorption.
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Allow the temperature to equilibrate (e.g., to 25 °C).
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Titration:
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Start the titration by adding small, precise increments of the standardized HCl solution.
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Record the pH reading after each addition, ensuring the reading is stable.
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Continue the titration well past the equivalence point.
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Data Analysis:
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Plot the pH versus the volume of titrant added.
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The equivalence point can be determined from the inflection point of the titration curve (or by analyzing the first or second derivative of the curve).
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The pKa is equal to the pH at the half-equivalence point.
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Alternatively, specialized software can be used to analyze the titration data and calculate the pKa.
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Caption: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility
Aqueous solubility is a fundamental physicochemical property that significantly influences a drug's absorption and bioavailability. Poor aqueous solubility is a major challenge in drug development, often leading to low and variable oral bioavailability.
Causality Behind Experimental Choices
The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating the solid compound with a solvent and then measuring the concentration of the dissolved compound. This method is accurate but can be time-consuming. Kinetic solubility assays, such as those using nephelometry or turbidimetry, are higher-throughput and are often used for screening large numbers of compounds in early drug discovery.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
Principle: An excess of the solid compound is agitated in a specific solvent (e.g., water or a buffer) for a sufficient time to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined.
Materials:
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Test compound: 2-(2-Methoxyethyl)-1H-benzo[d]imidazole
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Solvent: High-purity water or a buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline)
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Vials with screw caps
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Orbital shaker or rotator in a temperature-controlled environment
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Centrifuge
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Analytical method for quantification (e.g., HPLC-UV, LC-MS)
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Calibration standards of the test compound
Procedure:
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Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the solvent. Ensure that there is undissolved solid present throughout the experiment.
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Equilibration:
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Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
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Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. This can be confirmed by taking measurements at different time points until the concentration plateaus.
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Phase Separation:
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After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
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Quantification:
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Carefully remove an aliquot of the clear supernatant.
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Dilute the supernatant with a suitable solvent if necessary.
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Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a calibration curve prepared with known concentrations of the compound.
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Data Reporting: Report the solubility as mg/mL or µg/mL at the specified temperature and pH.
Conclusion
The physicochemical properties of 2-(2-Methoxyethyl)-1H-benzo[d]imidazole, including its lipophilicity, ionization constant, and aqueous solubility, are critical determinants of its potential as a drug candidate. While experimental data for this specific molecule is limited, this guide provides a framework for its characterization based on established scientific principles and detailed experimental protocols. The methodologies outlined herein are designed to yield reliable and reproducible data, enabling researchers to make informed decisions in the drug discovery and development process. A thorough understanding and experimental determination of these properties are essential first steps in unlocking the therapeutic potential of this and other novel benzimidazole derivatives.
References
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PubChem. 1-(2-methoxyethyl)benzimidazole. National Center for Biotechnology Information. [Link]
